molecular formula C23H25NO4 B2782747 2-[(4-Methoxyphenyl)methyl]-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid CAS No. 2361635-03-0

2-[(4-Methoxyphenyl)methyl]-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid

Cat. No. B2782747
CAS RN: 2361635-03-0
M. Wt: 379.456
InChI Key: OJXBYVHKTNANQD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a methoxyphenyl group, an isoindole group, and a carboxylic acid group . These groups are common in many organic compounds and can participate in a variety of chemical reactions.


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through various organic reactions. For instance, 4-Methoxyphenylacetic acid, a related compound, can be prepared by esterification with dimethyl carbonate using a mesoporous sulfated zirconia catalyst .


Chemical Reactions Analysis

The compound, due to its functional groups, can participate in a variety of chemical reactions. For example, carboxylic acids can react with bases to form salts and water, a process known as neutralization .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, 4-Methoxyphenylacetic acid, a related compound, is described as pale yellow or off-white colored flakes that severely irritate skin and eyes .

Scientific Research Applications

Organic Synthesis

This compound can be used in the field of organic synthesis . For instance, it can be obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide . The high yield and operational simplicity are the main features of the presented synthetic procedure .

Pharmaceutical Intermediates

The compound can be employed in the synthesis of pharmaceutical intermediates . These intermediates can then be used to produce various drugs, including synthetic anti-adrenergic drugs and cosmetics with ultraviolet absorption .

Bioactive Compounds

The structurally related 4-oxo derivatives of pyrrole-3-carboxylic acids, and the pyrrolin-4-ones in general, are also of interest as bioactive compounds . They have shown antimalarial and HIV-1 protease inhibitory activities.

Emulsion Bioreactor

The compound can be produced using an emulsion bioreactor containing lipase from Serratia marcescens . The kinetics of the hydrolyzing reaction and purification of the compound from the reaction mixture were investigated to provide a basis for industrial application of this bioreactor .

Photosensitizers

Products of this type are generally used as active photosensitizers in psoralen and UVA (PUVA) therapy . Thus, they can be employed in the treatment of various skin diseases .

Castagnoli–Cushman Reaction

The compound can be used in the Castagnoli–Cushman reaction . This reaction is a condensation of imines with cyclic anhydrides and has been considered as an efficient tool for the synthesis of pyrrolidones and piperidones, as well as their fused and heteroatom-substituted analogues .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, 4-Methoxyphenylacetic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions in the study of a compound depend on its potential applications. For instance, secondary amines are important starting materials for the preparation of compounds such as dithiocarbamates and dyes, and form the constituents of many pharmaceuticals .

properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-28-18-12-10-16(11-13-18)15-24-20(17-7-3-2-4-8-17)23(22(26)27)14-6-5-9-19(23)21(24)25/h2-4,7-8,10-13,19-20H,5-6,9,14-15H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXBYVHKTNANQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(C3(CCCCC3C2=O)C(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methoxyphenyl)methyl]-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid

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